
3-Amino-1-(2-methylheptyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-methylheptyl)thiourea: is an organic compound with the molecular formula C9H21N3S and a molecular weight of 203.35 g/mol It is a thiourea derivative, characterized by the presence of an amino group and a thiourea moiety attached to a 2-methylheptyl chain
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-1-(2-methylheptyl)thiourea typically involves the reaction of 2-methylheptylamine with thiocarbonyldiimidazole or thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as reactant purification , reaction optimization , and product isolation to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Various substituted derivatives from nucleophilic substitution reactions .
Sulfoxides: and from oxidation.
Thiols: and from reduction.
科学的研究の応用
Chemistry:
3-Amino-1-(2-methylheptyl)thiourea is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the development of catalysts and ligands for various chemical reactions .
Biology:
In biological research, this compound is investigated for its potential as an enzyme inhibitor and antimicrobial agent . Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine:
The compound’s potential therapeutic properties are explored in the context of antimicrobial and antiviral treatments. Its interactions with specific molecular targets in pathogens are of particular interest .
Industry:
This compound finds applications in the manufacture of specialty chemicals , agrochemicals , and pharmaceutical intermediates . Its unique chemical properties make it valuable in various industrial processes .
作用機序
The mechanism of action of 3-Amino-1-(2-methylheptyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
- 1-(2-Methylheptyl)thiourea
- 3-Amino-1-(2-ethylhexyl)thiourea
- 3-Amino-1-(2-methylpentyl)thiourea
Comparison:
3-Amino-1-(2-methylheptyl)thiourea is unique due to its specific 2-methylheptyl chain , which imparts distinct steric and electronic properties . This uniqueness can influence its reactivity , binding affinity , and biological activity compared to similar compounds .
特性
IUPAC Name |
1-amino-3-(2-methylheptyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3S/c1-3-4-5-6-8(2)7-11-9(13)12-10/h8H,3-7,10H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQXRRITGZJATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CNC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2437662.png)
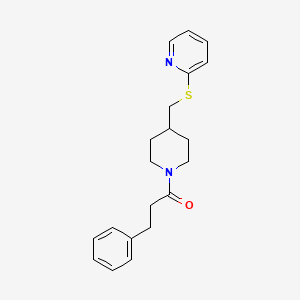
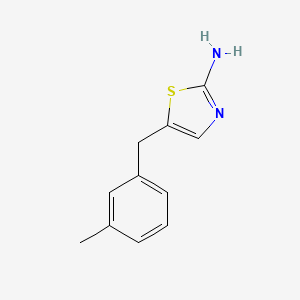
![N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide](/img/structure/B2437668.png)
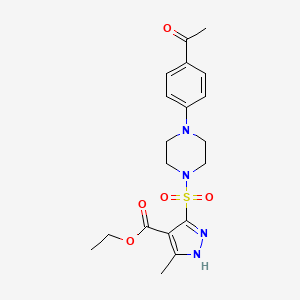
![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)
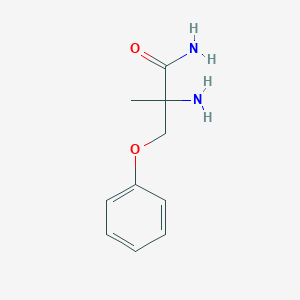
![1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2437672.png)
![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2437675.png)
![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)
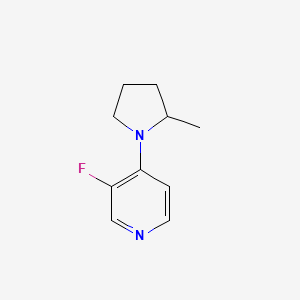
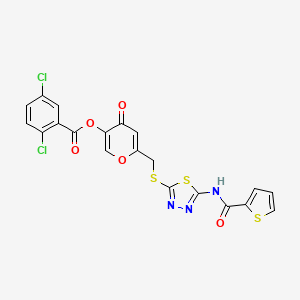
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2437682.png)
![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)
